molecular formula C24H31N3O5S B2576410 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872975-77-4

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2576410
CAS No.: 872975-77-4
M. Wt: 473.59
InChI Key: PNYIVFOYJYDUBG-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxazinan ring, a mesitylsulfonyl group, and an oxalamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols under acidic or basic conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions to avoid overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(benzyl)oxalamide: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.

Uniqueness

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can impart distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIVFOYJYDUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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